Gcn2-IN-7
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Overview
Description
GCN2-IN-7 is an orally active and selective inhibitor of the general control nonderepressible 2 (GCN2) kinase. GCN2 is a serine/threonine-protein kinase that plays a critical role in the integrated stress response (ISR) pathway by sensing amino acid deficiencies and other stress conditions. The inhibition of GCN2 by this compound has shown significant potential in various scientific research applications, particularly in cancer therapy due to its anti-tumor activity .
Preparation Methods
The synthetic routes and reaction conditions for GCN2-IN-7 involve multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific details of the synthetic routes and industrial production methods are proprietary and not publicly disclosed. general synthetic methods for similar kinase inhibitors typically involve:
Stepwise Synthesis: Starting from commercially available starting materials, the synthesis involves multiple steps of chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions.
Purification: The intermediate and final products are purified using techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).
Characterization: The purity and structure of the final product are confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Chemical Reactions Analysis
GCN2-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the compound, resulting in different analogs.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are often carried out under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.
Scientific Research Applications
GCN2-IN-7 has a wide range of scientific research applications, including:
Cancer Therapy: This compound has shown significant anti-tumor activity in preclinical models of various cancers, including acute myeloid leukemia and solid tumors
Stress Response Studies: The compound is used to study the integrated stress response pathway and the role of GCN2 in cellular stress adaptation
Immune System Research: This compound is used to investigate the role of GCN2 in immune cell function and its potential as a therapeutic target in immune-related diseases.
Metabolic Studies: The compound is employed in studies exploring the regulation of amino acid metabolism and the impact of GCN2 inhibition on metabolic pathways.
Mechanism of Action
GCN2-IN-7 exerts its effects by selectively inhibiting the activity of GCN2 kinase. The mechanism involves:
Binding to GCN2: This compound binds to the active site of GCN2, preventing its activation by uncharged transfer RNA (tRNA) and other stress signals.
Inhibition of Phosphorylation: By inhibiting GCN2, the compound prevents the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) at serine 51, which is a key step in the integrated stress response pathway.
Impact on Protein Synthesis:
Induction of Apoptosis: Prolonged inhibition of GCN2 can induce apoptosis in cancer cells, contributing to its anti-tumor activity.
Comparison with Similar Compounds
GCN2-IN-7 is unique compared to other GCN2 inhibitors due to its high selectivity and oral bioavailability. Similar compounds include:
GCN2-IN-1: Another GCN2 inhibitor with similar inhibitory activity but different pharmacokinetic properties.
GCN2-IN-2: A less selective inhibitor that also targets other kinases in addition to GCN2.
GCN2-IN-3: An inhibitor with lower potency compared to this compound.
HC-7366: A first-in-class GCN2 activator currently being evaluated in clinical trials for its anti-tumor efficacy
This compound stands out due to its potent and selective inhibition of GCN2, making it a valuable tool in scientific research and a promising candidate for therapeutic development.
Properties
Molecular Formula |
C22H23BrN8OS |
---|---|
Molecular Weight |
527.4 g/mol |
IUPAC Name |
(1R,3R)-3-[[3-bromo-1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyrazolo[3,4-d]pyrimidin-6-yl]amino]-N,1-dimethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H23BrN8OS/c1-12-28-29-19(33-12)13-4-6-15(7-5-13)31-18-16(17(23)30-31)11-25-21(27-18)26-14-8-9-22(2,10-14)20(32)24-3/h4-7,11,14H,8-10H2,1-3H3,(H,24,32)(H,25,26,27)/t14-,22-/m1/s1 |
InChI Key |
ASGMFNBUXDJWJJ-JLCFBVMHSA-N |
Isomeric SMILES |
CC1=NN=C(S1)C2=CC=C(C=C2)N3C4=NC(=NC=C4C(=N3)Br)N[C@@H]5CC[C@@](C5)(C)C(=O)NC |
Canonical SMILES |
CC1=NN=C(S1)C2=CC=C(C=C2)N3C4=NC(=NC=C4C(=N3)Br)NC5CCC(C5)(C)C(=O)NC |
Origin of Product |
United States |
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